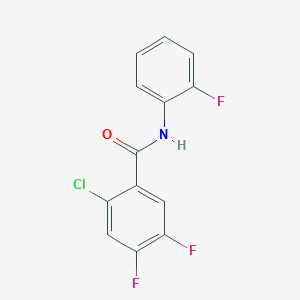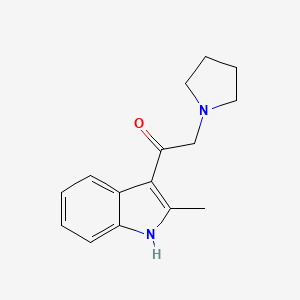
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone
Vue d'ensemble
Description
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone, also known as MDPV, is a synthetic cathinone that has been classified as a new psychoactive substance. It is a potent stimulant that has been reported to produce effects similar to those of cocaine and amphetamines. MDPV has been a topic of interest in scientific research due to its potential for abuse and addiction, as well as its potential therapeutic applications.
Mécanisme D'action
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone works by blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to increased levels of these neurotransmitters. This results in increased energy, euphoria, and heightened alertness. 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
Biochemical and physiological effects:
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction, which can lead to reduced blood flow to the extremities. 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone has been found to have a high potential for abuse and addiction, and can lead to a range of negative health outcomes, including cardiovascular problems, psychosis, and death.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone has been used extensively in laboratory experiments to study its effects on the brain and behavior. One advantage of using 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone in laboratory experiments is that it produces effects that are similar to those of cocaine and amphetamines, which are known to have significant effects on the brain and behavior. However, one limitation of using 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone in laboratory experiments is that it has a high potential for abuse and addiction, which can make it difficult to control for confounding factors.
Orientations Futures
There are a number of potential future directions for research on 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone. One area of interest is the development of new therapeutic applications for 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone, particularly in the treatment of depression and anxiety disorders. Another area of interest is the development of new synthetic cathinones that have fewer negative health outcomes than 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone. Finally, there is a need for further research on the potential long-term effects of 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone use, particularly in terms of its effects on the brain and behavior.
Méthodes De Synthèse
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone is typically synthesized through the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with pyrrolidine. MDP2P can be obtained through the oxidation of safrole, which is a precursor to MDMA (ecstasy). The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone is relatively simple and can be carried out using readily available chemicals.
Applications De Recherche Scientifique
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone has been studied extensively in scientific research due to its potential for abuse and addiction. It has been found to produce effects similar to those of cocaine and amphetamines, including increased energy, euphoria, and heightened alertness. 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone has also been found to have potential therapeutic applications, particularly in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-15(12-6-2-3-7-13(12)16-11)14(18)10-17-8-4-5-9-17/h2-3,6-7,16H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELAFRIZEKCQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200192 | |
| Record name | Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5750246 | |
CAS RN |
307342-24-1 | |
| Record name | Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307342-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)
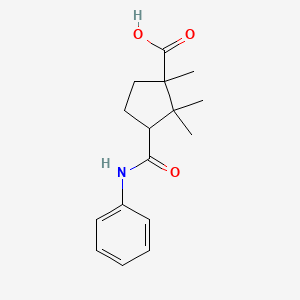
![2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)
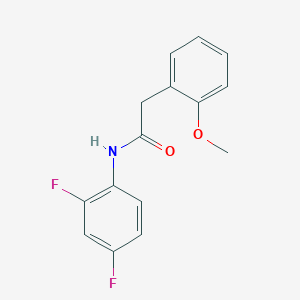
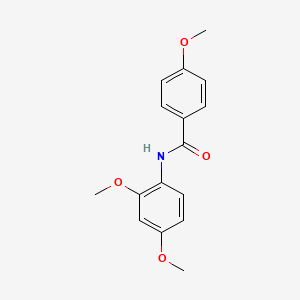
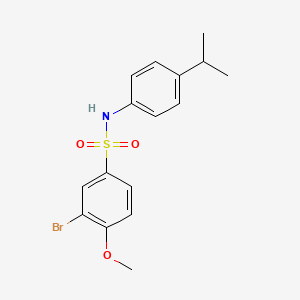
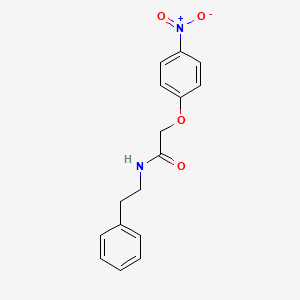
![methyl 3-[(phenoxyacetyl)amino]benzoate](/img/structure/B6141463.png)
![methyl {4-[(difluoromethyl)thio]phenyl}carbamate](/img/structure/B6141471.png)


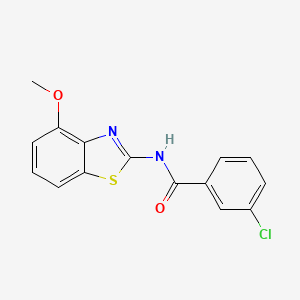
![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)
